![molecular formula C17H18N4O2S B296744 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B296744.png)
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide, also known as ETAA, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. ETAA is a member of the 1,2,4-triazole family of compounds, which are known to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is not fully understood. However, it is believed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound may also induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosine kinase, which are involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory and anti-bacterial properties. This compound has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide in lab experiments is its low toxicity profile. This makes it a safe and effective compound for use in in vitro and in vivo studies. In addition, this compound is relatively easy to synthesize, which makes it readily available for use in research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide. One area of interest is the development of novel this compound derivatives that exhibit improved anti-cancer activity. Another area of interest is the exploration of the potential applications of this compound in the treatment of other diseases, such as inflammatory disorders and bacterial infections. In addition, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves the reaction of 4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which is then converted to this compound through a series of steps. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells. In addition, this compound has been shown to have anti-inflammatory and anti-bacterial properties.
Propriétés
Formule moléculaire |
C17H18N4O2S |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H18N4O2S/c1-3-21-16(14-9-6-10-23-14)19-20-17(21)24-11-15(22)18-13-8-5-4-7-12(13)2/h4-10H,3,11H2,1-2H3,(H,18,22) |
Clé InChI |
UMJVNOLDJCMGBA-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C3=CC=CO3 |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



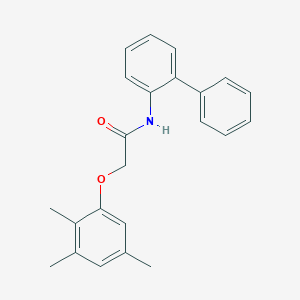

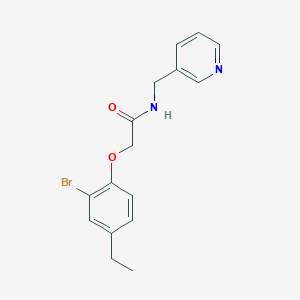
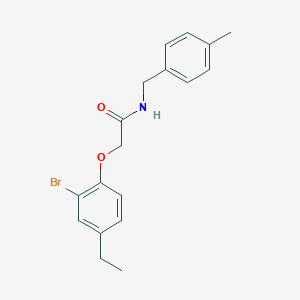
![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether](/img/structure/B296673.png)

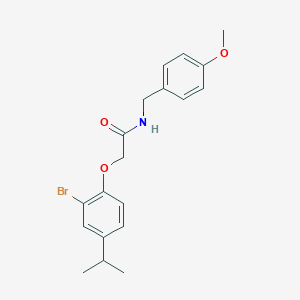

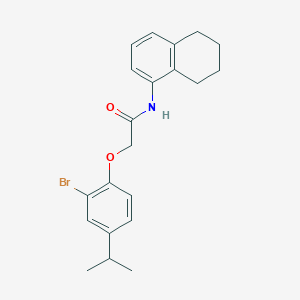


![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)
